4-Ethenylphenylalanine
Overview
Description
Scientific Research Applications
Molecular Engineering and Microstructure Formation
- Self-Assembling Microstructures: Analogues of Diphenylalanine, including modifications like 4-Ethenylphenylalanine, have been shown to self-assemble into unique microstructures with diverse morphologies. These structures exhibit distinctive mechanical, optical, piezoelectric, and semiconductive properties, making them suitable for various applications such as energy storage, biosensing, light emission, drug delivery, artificial photosynthesis, and chemical propulsion (Pellach et al., 2016).
Protein Synthesis and Biochemical Applications
- Protein Synthesis with Phenylalanine Analogues: Studies have successfully incorporated phenylalanine analogues, including this compound, into bacterial proteins. These proteins, bearing iodophenyl, cyanophenyl, ethynylphenyl, azidophenyl, and pyridyl groups, have shown potential for a range of applications, including conjugation, labeling, and novel metal coordination (Kirshenbaum et al., 2002).
Biosynthetic Pathways and Metabolic Engineering
- Phenylalanine Biosynthesis: Research has highlighted the use of prephenate, a precursor in phenylalanine biosynthesis, by enzymes like prephenate decarboxylases in the production of nonproteinogenic amino acids, suggesting a novel biosynthetic route that could involve this compound (Mahlstedt et al., 2010).
Photoreactive and Fluorescent Amino Acids
- Photoreactive Probes for Protein Interaction: Photoreactive amino acid analogs, like this compound, are used to probe bioactive peptide interactions with receptors. These analogs enable the study of protein interactions and can be modified for high specific activity in labeling and tracking proteins (Wilson et al., 1997).
Electron Transfer in Proteins
- Electron Transfer Mechanisms in Proteins: The synthesis and incorporation of amino acids like this compound into proteins have enabled the study of photoinduced electron transfer mechanisms, comparable to those in complex biological systems. This application is crucial in understanding energy transfer in biological processes (Lv et al., 2015).
Phenylalanine Pathway in Plants
- Plant Phenylalanine Biosynthesis: Studies on prephenate aminotransferases and their role in directing carbon flux in plants suggest that derivatives like this compound could be studied for their impact on plant phenylalanine biosynthesis and subsequent production of natural products (Maeda et al., 2011).
Metal Complexes and Chemical Properties
- Metal Complexes with Phenylalanine Derivatives: Studies on metal complexes of biologically important ligands, including phenylalanine derivatives, provide insights into the chemical properties and potential applications of these complexes in various fields, such as catalysis and material science (Kayser & Beck, 2004).
Properties
IUPAC Name |
(2S)-2-amino-3-(4-ethenylphenyl)propanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c1-2-8-3-5-9(6-4-8)7-10(12)11(13)14/h2-6,10H,1,7,12H2,(H,13,14)/t10-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEXQXSKTRZQJLH-JTQLQIEISA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CC=C(C=C1)CC(C(=O)O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CC1=CC=C(C=C1)C[C@@H](C(=O)O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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